molecular formula C11H12BrNO4 B5111595 (2-methoxyphenyl) N-(3-bromopropanoyl)carbamate

(2-methoxyphenyl) N-(3-bromopropanoyl)carbamate

Cat. No.: B5111595
M. Wt: 302.12 g/mol
InChI Key: NWVRCJDEZWOJSD-UHFFFAOYSA-N
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Description

(2-methoxyphenyl) N-(3-bromopropanoyl)carbamate is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of carbamate, featuring a methoxyphenyl group and a bromopropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl) N-(3-bromopropanoyl)carbamate typically involves the reaction of 2-methoxyphenyl isocyanate with 3-bromopropanoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl) N-(3-bromopropanoyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide, at elevated temperatures.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are carried out at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents, such as potassium permanganate, and reducing agents, such as sodium borohydride, can be used under appropriate conditions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Hydrolysis: The corresponding amine and carboxylic acid.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the reagents used.

Scientific Research Applications

(2-methoxyphenyl) N-(3-bromopropanoyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development. It is studied for its ability to modulate biological pathways and target specific proteins.

    Industry: Used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl) N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with proteins to modulate their function and stability. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyphenyl isocyanate: A precursor used in the synthesis of (2-methoxyphenyl) N-(3-bromopropanoyl)carbamate. It is used as a chemoselective reagent for amine protection and deprotection.

    2-methoxyphenyl carbamate: A related compound with similar structural features but lacking the bromopropanoyl group. It is used in similar applications, such as enzyme inhibition and protein interaction studies.

    3-bromopropanoyl carbamate: Another related compound with the bromopropanoyl group but lacking the methoxyphenyl group. It is used in synthetic chemistry and biological research.

Uniqueness

This compound is unique due to the presence of both the methoxyphenyl and bromopropanoyl groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

IUPAC Name

(2-methoxyphenyl) N-(3-bromopropanoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-16-8-4-2-3-5-9(8)17-11(15)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVRCJDEZWOJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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